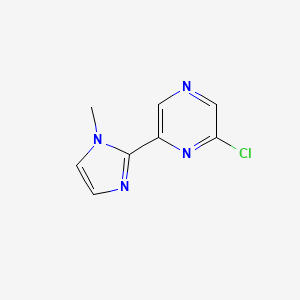

2-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine

Descripción

2-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine (C₉H₈ClN₅; molecular weight: 229.65 g/mol) is a heteroaromatic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a 1-methylimidazol-2-yl group at position 6.

Propiedades

IUPAC Name |

2-chloro-6-(1-methylimidazol-2-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-13-3-2-11-8(13)6-4-10-5-7(9)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAMJQIPCURLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine typically involves the formation of the imidazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.

Cyclization Reactions: The compound can form additional rings through cyclization reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that 2-chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine exhibits significant antimicrobial activity. In vitro studies demonstrate its efficacy against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound is also being explored for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells through mechanisms such as enzyme inhibition and modulation of cellular pathways. Its structure allows for interactions with biological macromolecules, including enzymes and nucleic acids, making it a candidate for further drug development .

Neuroprotective Effects

In studies related to neurodegenerative diseases, derivatives of this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The findings suggest potential neuroprotective effects, which could lead to new therapeutic strategies for managing cognitive decline .

Materials Science

Organic Semiconductors and Light-Emitting Diodes

The unique structural properties of 2-chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine make it suitable for applications in materials science. Its potential use in developing organic semiconductors and light-emitting diodes (LEDs) has been investigated due to its favorable electronic properties. The incorporation of this compound into material formulations can enhance performance characteristics such as conductivity and light emission efficiency .

Biological Studies

Enzyme Interaction Studies

This compound is utilized in biological assays to study enzyme interactions and cellular pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research, providing insights into metabolic processes and therapeutic targets .

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine involves its interaction with various molecular targets. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparación Con Compuestos Similares

Structural Analogues with Heterocyclic Substitutions

Pyrazine derivatives with imidazole or other heterocyclic substituents exhibit diverse properties based on substituent positioning and functional groups:

Key Observations:

- Substituent Position : The orientation of the imidazole substituent (1-yl vs. 2-yl) influences electronic interactions. For instance, imidazol-1-yl groups (as in ) may adopt different binding conformations compared to imidazol-2-yl derivatives .

- Functional Groups : Carboxylic acid or ester groups () enhance reactivity for further chemical modifications, whereas methyl or isopropyl groups () modulate lipophilicity and steric effects .

Pyrazine Derivatives with Fused Ring Systems

These hybrids often exhibit enhanced binding affinity due to extended π-conjugation but may face synthetic challenges compared to simpler chloro-imidazolyl pyrazines .

Electronic and Steric Considerations

- Steric Effects : Bulkier substituents (e.g., isopropyl in ) may hinder binding to narrow active sites, whereas methyl groups (as in the target compound) balance steric hindrance and solubility .

Actividad Biológica

2-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring both a pyrazine and an imidazole ring, suggests a variety of interactions with biological targets, making it a candidate for further investigation in drug design and development.

Synthesis and Properties

The synthesis of 2-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine typically involves the formation of the imidazole ring followed by its attachment to the pyrazine ring. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole structure.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of medicinal chemistry , organic synthesis , and materials science . Its potential applications include:

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that 2-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine may also possess anticancer properties .

The mechanism by which 2-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine exerts its biological effects is thought to involve interactions with specific enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, it may interact with DNA and proteins, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential applications for 2-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine:

-

Anticancer Studies :

- A study on pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values as low as 0.28 µM for some derivatives . While specific data on 2-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine is limited, its structural similarity suggests it may exhibit comparable activity.

- Antimicrobial Activity :

- Enzyme Inhibition :

Comparative Analysis

To better understand the unique properties of 2-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine | Pyrazine + Imidazole rings | Antimicrobial, Anticancer |

| 2-Mercapto-1-methylimidazole | Imidazole only | Antimicrobial |

| 4-benzoyl-pyrazole derivatives | Pyrazole only | Anticancer |

Q & A

Q. What are the optimal synthetic routes for 2-chloro-6-(1-methyl-1H-imidazol-2-yl)pyrazine?

The compound can be synthesized via nucleophilic aromatic substitution. A common approach involves reacting 2-chloropyrazine with 1-methyl-1H-imidazole derivatives under controlled conditions, such as using DMSO-HBr as an oxidizing agent in a cascade reaction to form the imidazole-pyrazine core . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical to minimize byproducts like regioisomers or unreacted intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the substitution pattern and imidazole-pyrazine connectivity .

- HPLC-MS : To assess purity and detect trace impurities .

- X-ray crystallography : For unambiguous structural determination, particularly when resolving regiochemical ambiguities (e.g., using SHELX programs for refinement) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should focus on:

- Kinase inhibition assays : Test against a panel of protein kinases (e.g., c-Met, GSK-3β) due to structural similarities to known kinase inhibitors .

- GPCR modulation : Assess activity as an allosteric modulator using calcium flux or cAMP assays, given the relevance of imidazole-pyrazine hybrids in CNS disorders .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies require:

- Analog synthesis : Introduce substituents at the pyrazine or imidazole moieties (e.g., halogenation, alkylation) to probe steric/electronic effects .

- Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with targets like cannabinoid receptors or kinases .

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can conflicting activity data across assays be resolved?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or compound stability. Mitigation strategies include:

Q. What crystallographic challenges arise in determining its structure, and how are they addressed?

Challenges include poor crystal growth due to flexible substituents. Solutions involve:

- Co-crystallization : Use stabilizing agents like polyethylene glycol .

- High-resolution data collection : Synchrotron X-ray sources improve data quality for SHELXL refinement .

Q. How can off-target effects and cytotoxicity be minimized during lead optimization?

- Selectivity profiling : Screen against kinase/GPCR panels to identify off-target interactions .

- Cytotoxicity assays : Use human cell lines (e.g., HEK293) to assess IC50 values and guide structural modifications .

- Prodrug strategies : Improve solubility and reduce toxicity via reversible functionalization (e.g., ester prodrugs) .

Q. What advanced techniques are used to study its pharmacokinetic properties?

- Microsomal stability assays : Evaluate hepatic metabolism using liver microsomes .

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to assess free drug concentration .

- In vivo PK/PD modeling : Correlate plasma levels with target engagement in animal models .

Methodological Notes

- Data interpretation : Cross-reference crystallographic data (e.g., bond angles from SHELXL) with computational models to validate binding poses .

- Contradictory evidence : Resolve discrepancies in biological activity by verifying compound identity (e.g., via HRMS) and replicating assays in independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.